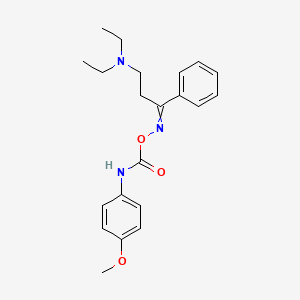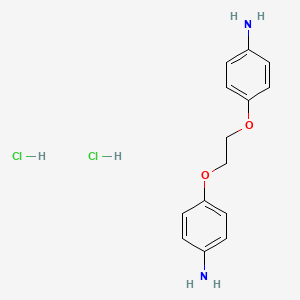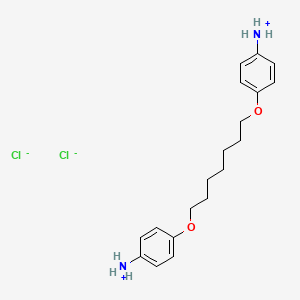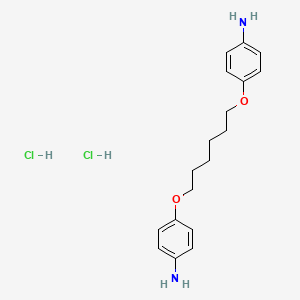
Bostrycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bostrycin is an anthracenedione compound with notable phytotoxic and antibacterial activities. It belongs to the large family of quinones and is isolated from the secondary metabolites of a mangrove endophytic fungus .
Mechanism of Action
Bostrycin, also known as UN79XW6PL6, is a novel compound isolated from marine fungi that has shown significant inhibitory effects on the proliferation of various cancer cells . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the PI3K/Akt pathway . This pathway plays a crucial role in regulating cell proliferation, apoptosis, and cell cycle progression .
Mode of Action
this compound interacts with its targets by downregulating the PI3K/Akt pathway . It also upregulates microRNA-638 and microRNA-923 . These interactions lead to significant changes in the cell, including cell cycle arrest and induction of apoptosis .
Biochemical Pathways
this compound affects the PI3K/Akt pathway, a critical intracellular signaling pathway that regulates cell proliferation, survival, and metabolism . Downregulation of this pathway by this compound leads to cell cycle arrest and apoptosis . The upregulation of microRNA-638 and microRNA-923 also plays a role in these effects .
Result of Action
this compound’s action results in significant inhibition of cell proliferation and induction of apoptosis in treated cells . It causes cell cycle arrest in the G0/G1 phase . The downregulation of p110α and p-Akt/PKB proteins and increased activity of p27 protein are also observed after this compound treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound was found to induce apoptosis in yeast cells through a mitochondria-mediated but caspase-independent pathway . The specifics of how other environmental factors influence this compound’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
Bostrycin interacts with various biomolecules, leading to a range of biochemical reactions. It has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase . This inhibition is accompanied by increased levels of intracellular reactive oxygen species .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, a process of programmed cell death . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It induces lethal cytotoxicity in yeast cells through a mitochondria-mediated but caspase-independent pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to lead to cell death in a time- and dose-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: Bostrycin can be synthesized through various methods, including the extraction and separation from solid products obtained by fermenting specific strains. One method involves using methanol for ultrasonic extraction from a solid product raw material obtained through fermentation . The pH value of the solid product is adjusted to 1.5-2.5 during the extraction process .
Industrial Production Methods: Industrial production of this compound often involves the use of agro-industrial residues as raw materials. For example, cane molasses and sugarcane bagasse are utilized in bioprocesses to produce this compound . The optimal conditions for submerged fermentation include a medium containing 1.0% cane molasses, incubation at 30°C, and agitation at 150 rpm for six days .
Chemical Reactions Analysis
Types of Reactions: Bostrycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with amino groups of proteins through the Maillard reaction, leading to the formation of covalent bonds .
Common Reagents and Conditions: Common reagents used in this compound reactions include methanol for extraction and various amines for nucleophilic displacement reactions . The conditions for these reactions often involve specific pH adjustments and temperature controls to optimize yield and purity .
Major Products Formed: The major products formed from this compound reactions include derivatives with enhanced biological activities. For example, this compound derivatives have shown significant cytotoxic activities against various cancer cell lines .
Scientific Research Applications
Bostrycin has been extensively studied for its applications in scientific research. It has shown promising results in inhibiting the proliferation of cancer cells, including lung carcinoma and breast cancer cells . This compound induces apoptosis in these cells by downregulating the PI3K/Akt pathway and upregulating specific microRNAs . Additionally, this compound has been explored for its antibacterial properties, making it a potential candidate for use in food processing and preservation .
Comparison with Similar Compounds
Bostrycin is unique among anthracenedione compounds due to its specific mechanism of inducing apoptosis and its broad spectrum of biological activities. Similar compounds include other quinones such as 1,4-naphthoquinone, which also exhibit antibacterial and antitumor activities . this compound’s ability to target the PI3K/Akt pathway and its effectiveness against multiple cancer cell lines set it apart from other quinones .
List of Similar Compounds:- 1,4-Naphthoquinone
- Plumbagin
- Lawsone
This compound’s unique properties and diverse applications make it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
21879-81-2 |
|---|---|
Molecular Formula |
C16H16O8 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |
InChI Key |
ZQNOLGRKZRDRQO-OAGGEKHMSA-N |
SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Isomeric SMILES |
C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Canonical SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bostrycin, Rhodosporin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



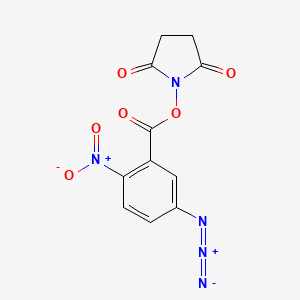

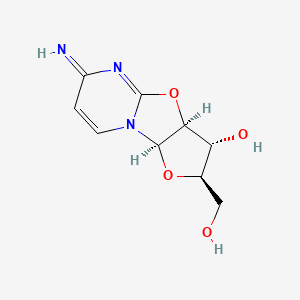
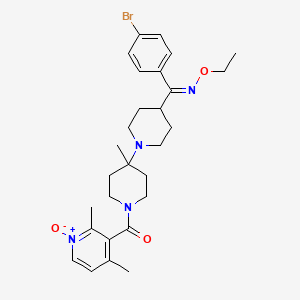
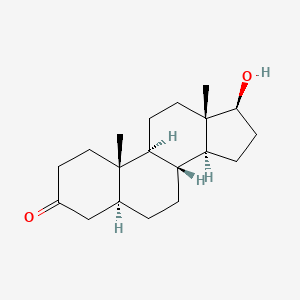
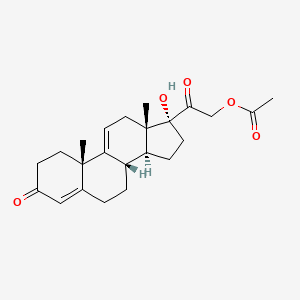


![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
